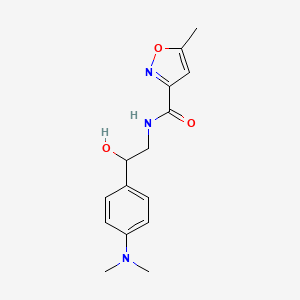![molecular formula C14H12ClNO3S2 B2922994 methyl 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate CAS No. 303027-69-2](/img/structure/B2922994.png)
methyl 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a thiazolidine ring, which is a heterocyclic compound with sulfur and nitrogen. It also has a methylidene group attached to the thiazolidine ring . The presence of the chlorophenyl group indicates that it has some halogenated aromatic properties .
Molecular Structure Analysis
The molecule contains a thiazolidine core, which is a five-membered ring containing two heteroatoms (in this case, sulfur and nitrogen). The chlorophenyl group is a common substituent in organic chemistry, known for its ability to participate in various chemical reactions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the thiazolidine ring and the chlorophenyl group. The sulfur atom in the ring might act as a nucleophile in certain reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence these properties .Applications De Recherche Scientifique
Cancer Research: Selective Inhibition of Colon Cancer Cell Proliferation
This compound has been studied for its potential as a selective inhibitor of colon cancer cell proliferation. Derivatives of the compound have shown to inhibit the growth of HCT-116 colon cancer cells, with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL . The selectivity of these compounds towards cancerous cells over non-cancerous cells like HEK-293 cells has been confirmed, indicating a specific action against cancer cells .
Molecular Docking Studies: Apoptotic Activity
Molecular docking studies have revealed that certain derivatives of this compound can potentially act through the HSP90 and TRAP1 mediated signaling pathways. Compounds with the highest selectivity to TRAP1 have shown superior activity, which could explain their effectiveness in inducing apoptosis in cancer cells .
Organic Synthesis: Claisen Condensation Reactions
In organic synthesis, this compound could be involved in Claisen condensation reactions. Esters like this compound can undergo condensation reactions to form new carbon-carbon bonds, leading to the creation of β-keto esters, which are valuable intermediates in the synthesis of various organic molecules .
Drug Development: HDAC Inhibitor Synthesis
The structure of this compound serves as a model for the synthesis of potent HDAC inhibitors. Through various chemical reactions such as saponification, hydrazinolysis, and reactions with C-active nucleophiles, a series of derivatives can be synthesized that may serve as effective HDAC inhibitors .
Pharmacology: Targeting Heat Shock Proteins
Due to its interaction with heat shock proteins (HSP90) and TRAP1, this compound and its derivatives could be explored for pharmacological applications in diseases where these proteins play a crucial role, such as neurodegenerative diseases and certain types of cancer .
Chemical Modification: Nucleophilic Substitution Reactions
The compound’s structure allows for chemical modifications through nucleophilic substitution reactions. This can lead to the creation of a variety of derivatives with potential biological activities or as intermediates for further chemical synthesis .
Biochemical Assays: Fluorescent Staining
The compound’s derivatives have been used in biochemical assays to study nuclear disintegration in cancerous cells. DAPI staining has shown loss of staining in compound-treated cancerous cells, indicating the compound’s potential use in biochemical assays for cancer research .
Medicinal Chemistry: Selectivity and Potency Enhancement
The compound’s ability to be modified to enhance selectivity and potency makes it a valuable entity in medicinal chemistry. By targeting specific pathways such as TRAP1, researchers can develop more effective drugs with fewer side effects .
Propriétés
IUPAC Name |
methyl 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3S2/c1-19-12(17)6-7-16-13(18)11(21-14(16)20)8-9-2-4-10(15)5-3-9/h2-5,8H,6-7H2,1H3/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLVCEWYNAXQRF-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1C(=O)C(=CC2=CC=C(C=C2)Cl)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CCN1C(=O)/C(=C/C2=CC=C(C=C2)Cl)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-chloro-4-fluorophenyl)sulfonyl]-7-methoxy-2H-chromen-2-one](/img/structure/B2922912.png)

![Methyl 6-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}pyridine-2-carboxylate](/img/structure/B2922915.png)
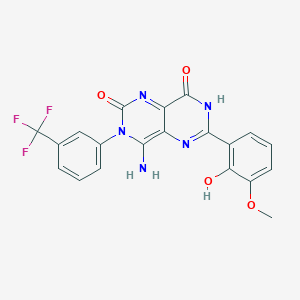
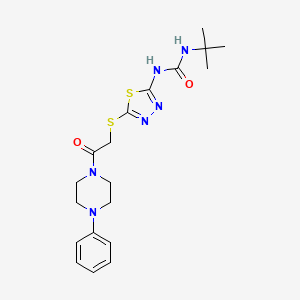
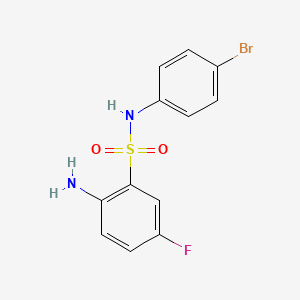
![N-(2-cyanophenyl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide](/img/structure/B2922925.png)

![2,3-Dimethoxy-11-(2-naphthyl)indeno[3,2-B]quinolin-10-one](/img/structure/B2922927.png)
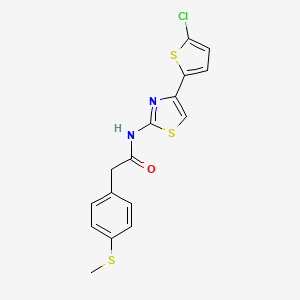
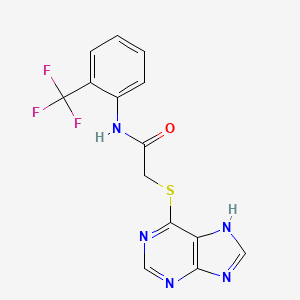
![2-(isopropylthio)-3-(4-nitrophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2922930.png)
